molecular formula C4H10N2S B1346470 1,2,3-Trimethylisothiourea CAS No. 2986-23-4

1,2,3-Trimethylisothiourea

Cat. No. B1346470
CAS RN: 2986-23-4
M. Wt: 118.2 g/mol
InChI Key: BXWQGXOBUMPZLC-UHFFFAOYSA-N
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Description

1,2,3-Trimethylisothiourea (CAS Number: 2986-23-4) is an organosulfur compound . Its molecular formula is C4H10N2S and it has a molecular weight of 118.2 . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for 1,2,3-Trimethylisothiourea is 1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3, (H,5,6) . This indicates that the molecule consists of 4 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

1,2,3-Trimethylisothiourea is a white to yellow solid . It has a molecular weight of 118.2 . It should be stored at a temperature between 2-8°C .

Scientific Research Applications

Polymorphism in Trimethylthiourea

1,2,3-Trimethylisothiourea exhibits interesting polymorphic behavior. Two different polymorphic modifications have been observed, each forming chains of molecules linked by hydrogen bonds. These polymorphs differ in interplanar angles and hydrogen bonding patterns, making them relevant for studying the influence of kinetics on transformations between different polymorphs (Näther, Jess, Jones, Taouss, & Teschmit, 2013).

Application in Biochemical Evaluation and Computational Analysis

Trimethylisothiourea is used in the synthesis and bioactivity assessment of 2-tetradecanoylimino-3-aryl-4-methyl-1,3-thiazolines. It plays a role in the cyclization processes in the presence of trimethylamine and bromine, leading to the evaluation of bioactivity against alkaline phosphatase, suggesting potential pharmaceutical applications (Ahmed et al., 2022).

Exploration in Green Chemistry

1,2,3-Trimethylisothiourea is investigated for its potential as a "green" and non-toxic alternative solvent. The solvent properties of 1,2,3-Trimethylisothiourea, such as density, viscosity, and vapor pressure, are characterized to evaluate its suitability for CO2 absorption in sustainable chemistry applications (Flowers et al., 2017).

Catalytic and Synthetic Chemistry Applications

1,2,3-Trimethylisothiourea is utilized in the field of catalytic and synthetic chemistry. For instance, it is involved in the isothiourea-mediated asymmetric functionalization of 3-alkenoic acids, demonstrating its utility in providing synthetic building blocks with excellent enantiocontrol, which is essential for the development of complex organic molecules (Morrill, Smith, Slawin, & Smith, 2014).

Development of Fluorescent Probes

The compound is used in the development of latent fluorophores based on the trimethyl lock. This innovative approach leads to the synthesis of fluorescent molecules that are stable in biological environments but become active upon specific triggers, making them valuable tools in biological research (Chandran, Dickson, & Raines, 2005).

Safety And Hazards

The safety information for 1,2,3-Trimethylisothiourea indicates that it is flammable . The hazard statements include H225, which means it is highly flammable liquid and vapor . The precautionary statements include P210 (Keep away from heat/sparks/open flames/hot surfaces), P273 (Avoid release to the environment), P243 (Take precautionary measures against static discharge), and P403 (Store in a well-ventilated place) .

properties

IUPAC Name

methyl N,N'-dimethylcarbamimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2S/c1-5-4(6-2)7-3/h1-3H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXWQGXOBUMPZLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=NC)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303272
Record name 1,2,3-Trimethylisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Trimethylisothiourea

CAS RN

2986-23-4
Record name 2986-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157669
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,3-Trimethylisothiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AR Katritzky, NM Khashab, S Bobrov… - The Journal of Organic …, 2006 - ACS Publications
Novel mono- and symmetrical di-N-hydroxy- and N-aminoguanidines were readily prepared from the reaction of diverse hydroxylamines or hydrazines with reagent classes di(…
Number of citations: 39 pubs.acs.org
NM Khashab - 2006 - researchgate.net
I dedicate this work to my grandmother Samia Al-Halabi, my mother Wafaa Elias and my father Mohammad Ali Khashab. This is also for my sisters Nermeen Iskandarani and Nadine …
Number of citations: 0 www.researchgate.net

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